1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea
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Description
"1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea" belongs to a class of chemical compounds that exhibit significant biochemical and pharmacological potential. The structural features of this compound, particularly the quinoxalinyl urea moiety, suggest its relevance in chemical synthesis and potential applications in various fields such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of similar urea derivatives often involves reactions between amine-functionalized compounds and isocyanates or carbodiimides under controlled conditions. For instance, the synthesis of complex urea derivatives can be achieved by reacting heterocyclic amino compounds with phenyl isocyanates or isothiocyanates, employing catalysts such as Hunig's base in solvent conditions like THF at reflux (Gabriele et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives is crucial for understanding their chemical behavior and interaction potentials. X-ray crystallography, NMR, and IR spectroscopy are common techniques used to elucidate the molecular geometry, intramolecular bonding, and overall stability of these compounds. For example, a study revealed the crystal structure of a urea derivative, highlighting the importance of intramolecular N-H...O hydrogen bonding in stabilizing the molecule's conformation (Kumar et al., 2016).
Scientific Research Applications
Anticancer Properties : Urea derivatives, including compounds similar to "1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea", have shown promising antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cells. These derivatives exhibit moderate to strong activity, depending on their specific structural modifications, indicating their potential as lead compounds in the development of new cancer therapies (Perković et al., 2016).
Nephrotoxicity Studies : Some studies have investigated the nephrotoxicity of compounds structurally related to "1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea". For instance, the toxicity of bromo-urea derivatives in kidney function has been examined, highlighting the importance of understanding the potential adverse effects of such compounds (Monks et al., 1988).
Enzyme Inhibition : Urea derivatives have been studied for their potential as enzyme inhibitors. Research indicates that certain urea compounds can efficiently inhibit enzymes such as acetylcholinesterase, which is relevant for the treatment of conditions like Alzheimer's disease (Vidaluc et al., 1995).
Corrosion Inhibition : Urea derivatives have also been evaluated for their role as corrosion inhibitors for metals like steel. These compounds can form protective layers on metal surfaces, thus preventing corrosion, which is valuable in industrial applications (Mistry et al., 2011).
Molecular Complexation and Self-Assembly : Studies have explored the use of heterocyclic ureas in forming multiply hydrogen-bonded complexes. These findings are significant in the field of molecular self-assembly and could have implications for the development of new materials and nanotechnology applications (Corbin et al., 2001).
Antimicrobial Activity : Certain urea derivatives have demonstrated antimicrobial activity, indicating their potential use in developing new antibacterial agents (El-Sayed, 2006).
properties
IUPAC Name |
1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8/h1-2,5-6H,3-4,13H2,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWNPILVHZDPMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy brimonidine | |
CAS RN |
1216379-05-3 |
Source
|
Record name | Hydroxy brimonidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216379053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXY BRIMONIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FE277GP4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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